
JWH 018 N-(3-methylbutyl) isomer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JWH 018 N-(3-methylbutyl) isomer is an analog of JWH 018 . It is a mildly selective agonist of the central cannabinoid receptor (K i = 8.9 nM) derived from the aminoalkylindole WIN 55,212-2 . Currently, there are no reports of its biological activity .
Molecular Structure Analysis
The molecular formula of JWH 018 N-(3-methylbutyl) isomer is C24H23NO . The InChI code is InChI=1S/C24H23NO/c1-17(2)14-15-25-16-22(20-11-5-6-13-23(20)25)24(26)21-12-7-9-18-8-3-4-10-19(18)21/h3-13,16-17H,14-15H2,1-2H3 .Physical And Chemical Properties Analysis
The molecular weight of JWH 018 N-(3-methylbutyl) isomer is 341.4 g/mol . It has a complexity of 487 and a topological polar surface area of 22 Ų . The compound is soluble in DMF (20 mg/ml), DMSO (10 mg/ml), and Ethanol (20 mg/ml) .科学的研究の応用
Identification and Discrimination of Isomers : Solid deposition gas chromatography-infrared detection spectroscopy (GC-IRD) has been used to identify and differentiate isomers of JWH 018, among other compounds. This technique is crucial due to the increasing number of new psychoactive substances and the legislative need to identify specific isomers (Lee et al., 2019).
Differentiation of Methylated Indole Ring Regioisomers : A study demonstrated the preparation of five regioisomeric methylated indole ring analogues of JWH-018, providing insights into their mass spectrometric differentiation and chromatographic behaviors. This is important for forensic identification of these compounds (Belal et al., 2018).
GC-MS Studies on Naphthoyl-Substituted Indoles : Research compared the GC-MS properties of JWH-018 and its regioisomeric equivalents, aiding in the forensic differentiation of these compounds. The study provided valuable data for the identification of synthetic cannabinoids in legal and forensic contexts (Thaxton et al., 2015).
Gas Chromatography-Fourier Transform Infrared Spectroscopy : This method demonstrated effectiveness in identifying JWH-018 and distinguishing it from isobars and isomers, emphasizing its application in forensic drug analysis (Salerno et al., 2020).
Purity Analysis : A study on the purity of synthetic cannabinoids, including JWH-018, sold online, revealed comparable purity to validated standards. This suggests that adverse events from synthetic cannabinoid use are more likely due to the active drug rather than impurities or manufacturing residues (Ginsburg et al., 2012).
Pharmacodynamic and Pharmacokinetic Studies : Research has been conducted on the effects of JWH-018 on dopamine transmission and self-administration in animal models, contributing to the understanding of its psychoactive and addictive properties (Luca et al., 2015).
Metabolite Analysis in Urine : Metabolic studies on JWH-018 have focused on identifying its metabolites in urine, which is vital for drug testing and forensic investigations. This includes the development of mass spectrometric methods for differentiating hydroxyindole metabolites (Kusano et al., 2016).
Safety and Hazards
作用機序
Target of Action
The primary target of JWH 018 N-(3-methylbutyl) isomer is the central cannabinoid receptor . This receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.
Mode of Action
JWH 018 N-(3-methylbutyl) isomer acts as a mildly selective agonist of the central cannabinoid receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the cannabinoid receptor and mimics the action of endogenous cannabinoids, leading to a response.
Pharmacokinetics
The compound is soluble in dmf (20 mg/ml), dmso (10 mg/ml), and ethanol (20 mg/ml) , which may influence its bioavailability and distribution in the body.
特性
IUPAC Name |
[1-(3-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-17(2)14-15-25-16-22(20-11-5-6-13-23(20)25)24(26)21-12-7-9-18-8-3-4-10-19(18)21/h3-13,16-17H,14-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNUROBSKAJPGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017298 |
Source


|
| Record name | JWH-018 N-3-Methylbutyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 018 N-(3-methylbutyl) isomer | |
CAS RN |
1346604-93-0 |
Source


|
| Record name | JWH-018 N-3-Methylbutyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

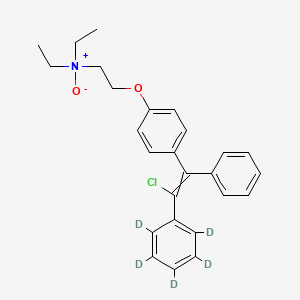


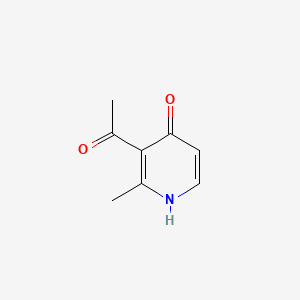
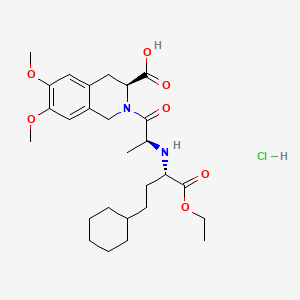
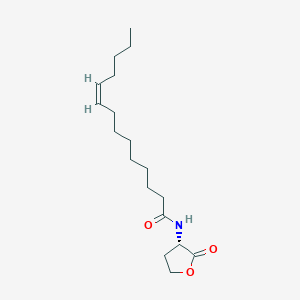


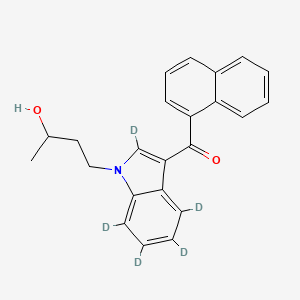
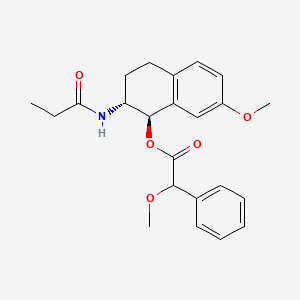

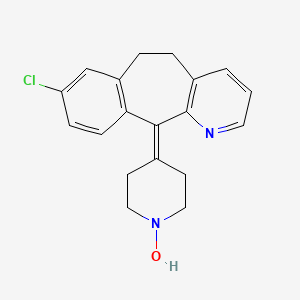
![4-(8-Chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-3-pyridinol 1-Oxide](/img/structure/B584284.png)